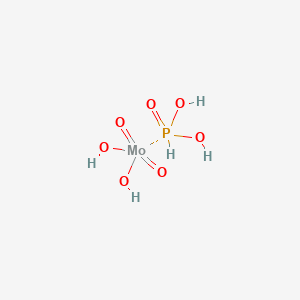
dihydroxy(dioxo)molybdenum;phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroxy(dioxo)molybdenum;phosphonic acid is a compound that combines the properties of molybdenum and phosphonic acid Molybdenum is a transition metal known for its role in various biological and industrial processes, while phosphonic acid is a phosphorus-containing compound with significant chemical reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dihydroxy(dioxo)molybdenum;phosphonic acid typically involves the reaction of molybdenum oxide with phosphonic acid. One common method is the hydrolysis of phosphorus trichloride with water or steam, followed by the reaction with molybdenum oxide . The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Techniques such as 31P NMR spectroscopy are used to monitor the composition of the reaction mixture and ensure the desired product is obtained . The use of advanced purification methods, such as crystallization and chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions: Dihydroxy(dioxo)molybdenum;phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of molybdenum and phosphonic acid moieties, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield molybdenum(VI) complexes, while reduction reactions can produce molybdenum(IV) species .
科学的研究の応用
Dihydroxy(dioxo)molybdenum;phosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its unique redox properties . In medicine, it is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities . In industry, it is used in the production of advanced materials and as a component in corrosion inhibitors .
作用機序
The mechanism of action of dihydroxy(dioxo)molybdenum;phosphonic acid involves its interaction with molecular targets and pathways. The molybdenum center can undergo redox cycling between different oxidation states, facilitating electron transfer reactions. The phosphonic acid moiety can coordinate with metal ions and participate in hydrogen bonding, influencing the compound’s reactivity and stability . These interactions enable the compound to exert its effects in various chemical and biological processes.
類似化合物との比較
Similar Compounds: Similar compounds to dihydroxy(dioxo)molybdenum;phosphonic acid include other molybdenum complexes with different ligands, such as dioxo-molybdenum(VI) complexes with thiolate ligands . Phosphorous acid and its derivatives, such as phosphonic acids, also share similarities in terms of their chemical structure and reactivity .
Uniqueness: What sets this compound apart from similar compounds is the combination of molybdenum and phosphonic acid moieties, which provides unique redox properties and coordination chemistry. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound for scientific research and industrial use .
特性
分子式 |
H5MoO7P |
|---|---|
分子量 |
243.96 g/mol |
IUPAC名 |
dihydroxy(dioxo)molybdenum;phosphonic acid |
InChI |
InChI=1S/Mo.H3O3P.2H2O.2O/c;1-4(2)3;;;;/h;4H,(H2,1,2,3);2*1H2;;/q+2;;;;;/p-2 |
InChIキー |
DRXGWTUAIWQOKN-UHFFFAOYSA-L |
正規SMILES |
OP(=O)O.O[Mo](=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



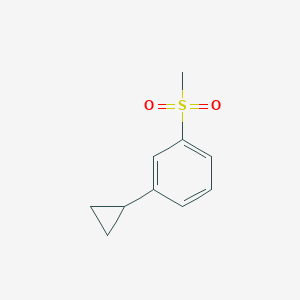
![{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine](/img/structure/B13720503.png)
![4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester](/img/structure/B13720506.png)
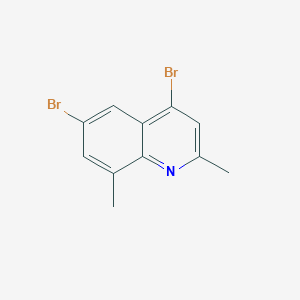
![methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B13720516.png)
![4-(4,4-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13720522.png)
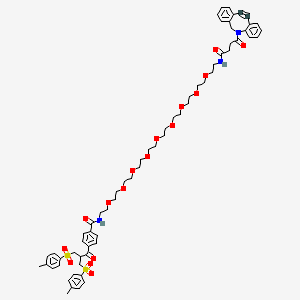
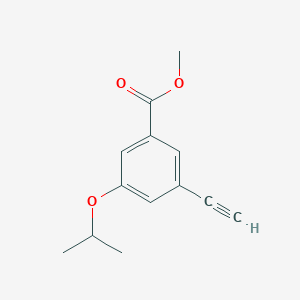
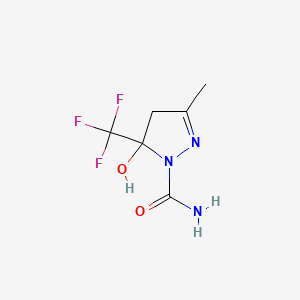
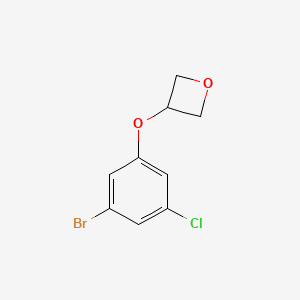
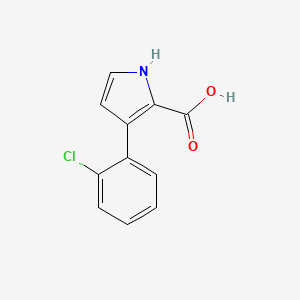
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide](/img/structure/B13720567.png)

